molecular formula C16H27Cl2N3O B15196989 (2-methyl-5-propan-2-ylcyclohexyl)-(pyridin-1-ium-4-carbonylamino)azanium;dichloride CAS No. 15407-90-6

(2-methyl-5-propan-2-ylcyclohexyl)-(pyridin-1-ium-4-carbonylamino)azanium;dichloride

Cat. No.: B15196989
CAS No.: 15407-90-6
M. Wt: 348.3 g/mol
InChI Key: SGGVCDUPVSHSJY-UHFFFAOYSA-N
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Description

The compound "(2-methyl-5-propan-2-ylcyclohexyl)-(pyridin-1-ium-4-carbonylamino)azanium;dichloride" is a quaternary ammonium salt featuring a cyclohexyl backbone substituted with methyl and isopropyl groups, linked to a pyridinium moiety via a carbamoyl amino bridge. Its dichloride counterions stabilize the cationic charge. For instance, the synthesis of substituted benzylidene-thiazolo-pyrimidine derivatives (e.g., compounds 11a, 11b, and 12 in ) involves similar condensation and cyclization steps, which may parallel the synthetic pathways for the target compound .

Properties

CAS No.

15407-90-6

Molecular Formula

C16H27Cl2N3O

Molecular Weight

348.3 g/mol

IUPAC Name

(2-methyl-5-propan-2-ylcyclohexyl)-(pyridin-1-ium-4-carbonylamino)azanium;dichloride

InChI

InChI=1S/C16H25N3O.2ClH/c1-11(2)14-5-4-12(3)15(10-14)18-19-16(20)13-6-8-17-9-7-13;;/h6-9,11-12,14-15,18H,4-5,10H2,1-3H3,(H,19,20);2*1H

InChI Key

SGGVCDUPVSHSJY-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(CC1[NH2+]NC(=O)C2=CC=[NH+]C=C2)C(C)C.[Cl-].[Cl-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-methyl-5-propan-2-ylcyclohexyl)-(pyridin-1-ium-4-carbonylamino)azanium;dichloride typically involves multiple steps:

    Formation of the Cyclohexyl Derivative: The initial step involves the alkylation of cyclohexanone with methyl and isopropyl groups under basic conditions.

    Formation of the Pyridinium Derivative: The pyridinium ring is synthesized separately through the reaction of pyridine with a suitable carbonyl compound.

    Coupling Reaction: The cyclohexyl and pyridinium derivatives are then coupled through a carbonylamino linkage using a coupling reagent such as dicyclohexylcarbodiimide (DCC).

    Formation of the Dichloride Salt: The final step involves the addition of hydrochloric acid to form the dichloride salt of the compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process .

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexyl ring, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions can occur at the carbonylamino group, converting it to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridinium ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

Scientific Research Applications

(2-methyl-5-propan-2-ylcyclohexyl)-(pyridin-1-ium-4-carbonylamino)azanium;dichloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2-methyl-5-propan-2-ylcyclohexyl)-(pyridin-1-ium-4-carbonylamino)azanium;dichloride involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound primarily targets enzymes and receptors involved in cellular signaling pathways.

    Pathways Involved: It modulates pathways related to cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Heterocyclic Chemistry

The target compound shares functional group similarities with azanium (ammonium) and pyridinium-containing systems. For example:

  • Compound 11a (): A thiazolo-pyrimidine derivative with a substituted benzylidene group.
  • Compound 12 (): A pyrimido-quinazoline system with a nitrile group. Its use of thiouracil and anthranilic acid in cyclization highlights strategies for constructing fused heterocycles, which may inform the target compound’s synthesis .

Dichloride Salts of Ammonium Derivatives

Dichloride counterions are common in stabilizing cationic species. For example:

  • Dichlorido-zinc complexes (): Although metalloorganic, these structures demonstrate hydrogen-bonding interactions between NH groups and chloride ions, a feature likely relevant to the target compound’s solid-state packing .
  • Cyanazine (): A triazine herbicide with a dichlorophenyl group.

Physicochemical and Computational Analysis

Spectroscopic Characterization

The IR and NMR data for compounds 11a and 11b () provide benchmarks for analyzing the target compound’s functional groups. For instance:

  • IR peaks near 2,200 cm⁻¹ (C≡N stretch) and 3,400 cm⁻¹ (NH stretches) are indicative of nitriles and amines, respectively .
  • ¹³C NMR shifts between 14–170 ppm () could help assign the cyclohexyl and pyridinium carbons in the target compound .

Crystallographic and Topological Insights

Software tools like SHELX () and ORTEP-3 () are critical for resolving crystal structures. For example:

  • SHELXL (): Widely used for refining small-molecule structures, it could model the dichloride counterions and hydrogen-bonding networks .

Data Tables

Table 1: Key Properties of Analogous Compounds

Compound Molecular Formula Melting Point (°C) Key Functional Groups Reference
Target Compound C₁₉H₃₁Cl₂N₃O Not reported Pyridinium, cyclohexyl, Cl⁻ N/A
11a () C₂₀H₁₀N₄O₃S 243–246 Thiazolo-pyrimidine, CN
Cyanazine () C₉H₁₃ClN₆ 167–169 Triazine, Cl, CN

Table 2: Software for Structural Analysis

Tool Function Relevance to Target Compound Reference
SHELX Crystal structure refinement Modeling Cl⁻ interactions
Multiwfn Electron density topology Charge distribution analysis
WinGX Crystallographic data processing Structure solution and refinement

Q & A

Q. What statistical approaches validate the significance of antioxidant capacity assays (e.g., DPPH or ABTS)?

  • Methodological Answer : Use non-linear regression to calculate EC50_{50} values. Compare results via Tukey’s HSD post-hoc test after ANOVA. Include Trolox as a reference antioxidant and account for solvent interference (e.g., DMSO) .

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